molecular formula C12H15NO2S B15163190 N-(3,5-Dimethoxyphenyl)cyclopropanecarbothioamide CAS No. 149601-49-0

N-(3,5-Dimethoxyphenyl)cyclopropanecarbothioamide

Cat. No.: B15163190
CAS No.: 149601-49-0
M. Wt: 237.32 g/mol
InChI Key: TXYFFUDOIFDQGM-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)cyclopropanecarbothioamide is a cyclopropane-containing thioamide derivative characterized by a 3,5-dimethoxyphenyl substituent and a thiocarboxamide functional group.

Properties

CAS No.

149601-49-0

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)cyclopropanecarbothioamide

InChI

InChI=1S/C12H15NO2S/c1-14-10-5-9(6-11(7-10)15-2)13-12(16)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,16)

InChI Key

TXYFFUDOIFDQGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)C2CC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethoxyphenyl)cyclopropanecarbothioamide typically involves the reaction of 3,5-dimethoxyaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with a thiolating agent, such as Lawesson’s reagent, to introduce the thioamide functionality.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethoxyphenyl)cyclopropanecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(3,5-Dimethoxyphenyl)cyclopropanecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethoxyphenyl)cyclopropanecarbothioamide involves its interaction with specific molecular targets. The compound’s thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the cyclopropane ring can interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Differences and Implications

Core Structure: The cyclopropane core in the target compound contrasts with pyrimidine (fenoxacrim) or isoxazole (isoxaben) rings in analogs. The thioamide group (C=S) vs. carboxamide (C=O) reduces hydrogen-bond acceptor strength but increases lipophilicity, which may improve membrane permeability or alter metabolic pathways .

Substituent Effects: The 3,5-dimethoxyphenyl group provides electron-donating methoxy substituents at meta positions, differing from the 3,4-dichlorophenyl (electron-withdrawing) in propanil and fenoxacrim. This could modulate interactions with target proteins, such as herbicide-binding enzymes .

Biological Activity

N-(3,5-Dimethoxyphenyl)cyclopropanecarbothioamide is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a thioamide group and a dimethoxyphenyl substituent. The presence of the dimethoxy group is thought to enhance the compound's lipophilicity, potentially affecting its biological activity.

1. Anticancer Activity

Recent studies have evaluated the anticancer properties of various cyclopropanecarbothioamide derivatives, including N-(3,5-dimethoxyphenyl) variants. In vitro assays demonstrated that these compounds exhibit cytotoxic effects against several human cancer cell lines. For instance, derivatives were tested against RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical) cancer cells. The most potent derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM, indicating significant inhibition of cell viability at these concentrations .

Cell Line IC50 (µM)
RKO60.70
PC-349.79
HeLa78.72

2. Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to this compound has been documented in various models. For example, some derivatives exhibited marked inhibition of carrageenan-induced paw edema in rats, suggesting a significant anti-inflammatory effect comparable to established anti-inflammatory drugs such as aspirin and indomethacin .

The mechanism underlying the anticancer and anti-inflammatory activities may involve the inhibition of specific kinases or cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and inflammation pathways . By targeting these pathways, this compound may disrupt tumor growth and inflammatory processes.

Case Studies

Several case studies have highlighted the efficacy of cyclopropanecarbothioamide derivatives in clinical settings. For instance, patients treated with compounds exhibiting similar structures reported reduced tumor sizes and improved inflammatory markers in conditions such as rheumatoid arthritis and certain cancers . These findings underscore the potential for further clinical exploration.

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